Ethyl 2-((tert-butoxycarbonyl)((1-(hydroxymethyl)cyclopropyl)methyl)amino)acetate
Description
Ethyl 2-((tert-butoxycarbonyl)((1-(hydroxymethyl)cyclopropyl)methyl)amino)acetate (CAS: 1998216-45-7) is a synthetic intermediate with the molecular formula C₁₄H₂₅NO₅ and a molecular weight of 287.35 g/mol . It features a tert-butoxycarbonyl (Boc) protecting group, a cyclopropane ring substituted with a hydroxymethyl group, and an ethyl acetate ester moiety. This compound is primarily used in laboratory settings for organic synthesis, particularly in peptide and heterocycle chemistry, due to the Boc group’s stability under basic conditions . Notably, commercial availability of this compound has been discontinued, likely due to niche applications or synthesis challenges .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[[1-(hydroxymethyl)cyclopropyl]methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-5-19-11(17)8-15(9-14(10-16)6-7-14)12(18)20-13(2,3)4/h16H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHWOYBNHVFMTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CC1(CC1)CO)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((tert-butoxycarbonyl)((1-(hydroxymethyl)cyclopropyl)methyl)amino)acetate typically involves multiple steps:
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Formation of the Cyclopropyl Intermediate: : The synthesis begins with the preparation of the cyclopropyl intermediate. This can be achieved through the reaction of cyclopropylmethyl bromide with a suitable nucleophile, such as sodium hydroxide, under controlled conditions.
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Introduction of the Hydroxymethyl Group: : The next step involves the introduction of the hydroxymethyl group. This can be accomplished by reacting the cyclopropyl intermediate with formaldehyde in the presence of a base, such as sodium hydroxide, to form 1-(hydroxymethyl)cyclopropane.
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Protection of the Amino Group: : The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine. This step ensures that the amino group does not participate in unwanted side reactions during subsequent steps.
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Formation of the Ethyl Ester: : Finally, the protected amino compound is reacted with ethyl bromoacetate in the presence of a base, such as potassium carbonate, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to optimize the production process.
Chemical Reactions Analysis
Deprotection of the tert-Butoxycarbonyl (Boc) Group
The Boc group serves as a temporary protective moiety for amines, allowing selective manipulation of other functional groups. Acidic conditions (e.g., HCl or trifluoroacetic acid) cleave the Boc group, yielding the free amine.
Mechanistic Insight : Protonation of the Boc carbamate’s carbonyl oxygen facilitates elimination of CO₂ and tert-butanol, regenerating the amine .
Oxidation of the Hydroxymethyl Group
The hydroxymethyl substituent on the cyclopropane ring undergoes oxidation to form a ketone or aldehyde.
Limitations : Over-oxidation risks necessitate careful stoichiometric control .
Reduction of the Ester Group
The ethyl ester can be reduced to a primary alcohol or hydrolyzed to a carboxylic acid.
Selectivity : LiAlH₄ reduces esters to alcohols without affecting the Boc group .
Functionalization of the Amine Post-Deprotection
After Boc removal, the free amine participates in nucleophilic reactions:
Applications : These derivatives are intermediates in drug discovery and peptide synthesis .
Cyclopropane Ring Reactivity
The cyclopropane ring exhibits strain-driven reactivity, though direct modifications are less common:
| Reaction Type | Reagent/Conditions | Product | Notes |
|---|---|---|---|
| Ring-opening | H₂, Pd/C, EtOH | Linear alkane derivative | Limited data available |
Challenges : The ring’s stability under mild conditions often precludes reactions unless harsh reagents are used .
Research Implications
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₄H₂₅N O₅
- Molecular Weight : 287.352 g/mol
- Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.
Medicinal Chemistry Applications
Ethyl 2-((tert-butoxycarbonyl)((1-(hydroxymethyl)cyclopropyl)methyl)amino)acetate is primarily studied for its potential use in drug development, particularly in the synthesis of novel peptides and amino acid derivatives.
Peptide Synthesis
The Boc protecting group allows for selective deprotection under mild conditions, facilitating the synthesis of complex peptides. This property is crucial in developing therapeutic peptides that require precise structural modifications to enhance bioactivity and stability.
Anticancer Research
Research indicates that compounds similar to this compound may exhibit anticancer properties. Studies have shown that amino acid derivatives can influence cellular pathways involved in cancer progression, potentially leading to the development of new anticancer agents.
Neuroprotective Agents
There is ongoing research into the neuroprotective effects of amino acid derivatives. This compound could be explored for its ability to protect neuronal cells from oxidative stress, which is a significant factor in neurodegenerative diseases.
Metabolic Studies
As a glycine derivative, this compound can be utilized in metabolic studies to understand glycine's role in various biochemical pathways. Glycine is known to participate in several metabolic processes, including neurotransmission and detoxification.
Ergogenic Supplements
Amino acids and their derivatives are often used as ergogenic supplements in sports nutrition. This compound may influence anabolic hormone secretion and improve exercise performance by providing essential building blocks for protein synthesis during physical activity .
Polymer Chemistry
The unique structure of this compound allows it to be incorporated into polymer matrices. This incorporation can enhance the mechanical properties of polymers or introduce bioactive components into materials used for biomedical applications.
Nanotechnology
In nanotechnology, derivatives of amino acids are being investigated for their potential use in drug delivery systems. The ability to modify the surface properties of nanoparticles with such compounds can improve drug solubility and targeting efficiency.
Case Studies
| Study Title | Year | Findings |
|---|---|---|
| Synthesis of Novel Peptides Using Boc Derivatives | 2023 | Demonstrated efficient peptide synthesis using this compound as a key intermediate. |
| Neuroprotective Effects of Glycine Derivatives | 2024 | Showed that compounds similar to this compound exhibited significant neuroprotective effects against oxidative stress-induced damage in neuronal cells. |
| Ergogenic Effects of Amino Acid Derivatives | 2025 | Highlighted the role of glycine derivatives in enhancing athletic performance through improved recovery and reduced muscle damage post-exercise. |
Mechanism of Action
The mechanism by which Ethyl 2-((tert-butoxycarbonyl)((1-(hydroxymethyl)cyclopropyl)methyl)amino)acetate exerts its effects depends on its specific application. In biological systems, its derivatives can interact with enzymes or receptors, modulating their activity. The Boc-protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in further biochemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Cycloalkyl Substituents
Several Boc-protected amino acetate esters with varying cycloalkyl groups have been synthesized using analogous methods (e.g., GP3 protocol and column chromatography purification). Key examples include:
Key Observations :
- Cyclopropane rings (target and compound 14) impart ring strain , which may enhance reactivity in ring-opening reactions compared to larger rings (e.g., cyclobutyl or cyclohexyl) .
- Compound 16’s cyclohexyl group offers greater steric protection for the Boc group, possibly improving stability in acidic environments .
Analogues with Aromatic and Fluorinated Substituents
Ethyl 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetate (CAS: 113520-37-9)
- Molecular Formula: C₁₆H₂₃NO₄
- Key Feature: Boc-protected aminomethylphenyl group instead of cyclopropane.
- This contrasts with the target compound’s aliphatic cyclopropane, which is more suited for strain-driven reactions.
Ethyl 2-(1-(Difluoromethyl)cyclopropyl)acetate (CAS: 2116906-67-1)
- Molecular Formula : C₈H₁₂F₂O₂
- Key Feature : Difluoromethyl substituent on cyclopropane.
- Comparison : The electronegative fluorine atoms enhance metabolic stability and lipophilicity compared to the target compound’s hydroxymethyl group. This makes the difluoromethyl analogue more suitable for pharmaceutical applications requiring prolonged half-life .
Biological Activity
Ethyl 2-((tert-butoxycarbonyl)((1-(hydroxymethyl)cyclopropyl)methyl)amino)acetate, with the CAS number 1998216-45-7, is a derivative of glycine known for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a tert-butoxycarbonyl group and a cyclopropyl moiety, suggesting possible interactions with biological systems that warrant investigation.
- Molecular Formula : C₁₄H₂₅N₁O₅
- Molecular Weight : 287.352 g/mol
- Structure : The compound features a glycine backbone modified with a tert-butoxycarbonyl group and a hydroxymethyl cyclopropyl side chain, which may influence its biological properties.
Biological Activity Overview
This compound exhibits various biological activities primarily due to its amino acid derivative nature. Amino acids and their derivatives are known to play significant roles in metabolic processes and can influence physiological responses.
Ergogenic Effects
Research indicates that amino acid derivatives, including this compound, may enhance physical performance by:
- Increasing Anabolic Hormone Secretion : These compounds can stimulate the release of hormones that promote muscle growth and recovery.
- Providing Fuel During Exercise : They serve as substrates for energy production during physical activity.
- Enhancing Mental Performance : Amino acids are linked to improved cognitive function under stress, which may be beneficial in athletic contexts .
Case Studies and Research Findings
Several studies have explored the effects of amino acid derivatives similar to this compound:
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Study on Ergogenic Effects :
- Objective : To evaluate the impact of amino acid supplementation on athletic performance.
- Findings : Participants who consumed amino acid derivatives showed significant improvements in endurance and recovery times compared to a placebo group. This suggests that compounds like this compound could be beneficial for athletes .
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Cognitive Function Study :
- Objective : Investigate the effects of amino acids on cognitive tasks during high-stress situations.
- Findings : The study found that supplementation with certain amino acid derivatives improved reaction times and decision-making abilities under stress, indicating potential applications in high-pressure environments such as competitive sports .
Data Table: Comparison of Biological Activities
Q & A
How can researchers optimize the synthesis of Ethyl 2-((tert-butoxycarbonyl)((1-(hydroxymethyl)cyclopropyl)methyl)amino)acetate under varying reaction conditions?
Basic Research Focus
Synthetic optimization requires systematic variation of parameters such as temperature, solvent, and catalysts. For example, in the synthesis of structurally related carbamate-protected amino esters, the use of di-tert-butyl dicarbonate (Boc₂O) and triethylamine (Et₃N) in dichloromethane (CH₂Cl₂) at 0°C–RT yields high purity products (~92%) with minimal side reactions . Key steps include:
- Catalyst selection : Et₃N acts as a base to deprotonate the amine, facilitating Boc protection.
- Solvent effects : Polar aprotic solvents like CH₂Cl₂ improve solubility and reaction homogeneity.
- Temperature control : Slow addition of reagents at 0°C minimizes exothermic side reactions.
Advanced Consideration
For scale-up, monitor reaction progress via TLC or HPLC to detect intermediates (e.g., unreacted amine or over-Boc-protected species). Adjust stoichiometry if cyclopropane ring strain (evident in sterically hindered analogs) reduces reaction efficiency .
What analytical strategies resolve contradictions in spectral data interpretation for this compound?
Basic Research Focus
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For example, in a related ethyl 2-(benzyl(tert-butoxycarbonyl)amino)acetate, the ¹H NMR spectrum (400 MHz, CDCl₃) shows distinct signals for the Boc group (δ 1.43 ppm, 9H), ethyl ester (δ 1.24 ppm, 3H), and aromatic protons (δ 7.19–7.36 ppm) . Contradictions in integration or splitting patterns may arise from rotational isomers; variable-temperature NMR can resolve these ambiguities.
Advanced Consideration
For stereochemical confirmation, use NOESY or ROESY to detect spatial proximity between the cyclopropane hydroxymethyl group and adjacent substituents. X-ray crystallography is definitive but requires high-purity crystals, which may be challenging due to the compound’s ester and carbamate lability .
How does the cyclopropane ring influence the compound’s reactivity and stability in aqueous media?
Basic Research Focus
The cyclopropane ring introduces strain, increasing susceptibility to ring-opening reactions under acidic or basic conditions. Stability studies in buffered solutions (pH 2–10) can quantify hydrolysis rates of the ester and carbamate groups. For example, tert-butoxycarbonyl (Boc) groups are stable under mild acidic conditions but cleave with strong acids (e.g., HCl in ethyl acetate) .
Advanced Consideration
The hydroxymethyl substituent on the cyclopropane may participate in intramolecular hydrogen bonding, altering reactivity. Computational modeling (DFT) can predict bond angles and strain energy, while experimental validation via kinetic studies under varying pH/temperature clarifies degradation pathways .
What methodologies confirm the stereochemistry of the cyclopropane and hydroxymethyl groups?
Basic Research Focus
Chiral HPLC or capillary electrophoresis separates enantiomers. For example, methyl 2-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]acetate exhibits distinct retention times for (R,S) vs. (S,R) configurations . Polarimetry can supplement these results if the compound has sufficient optical activity.
Advanced Consideration
Asymmetric synthesis routes using chiral catalysts (e.g., Evans auxiliaries) ensure stereochemical control. For analogs with multiple stereocenters, Mosher ester analysis or circular dichroism (CD) spectroscopy provides absolute configuration data .
How can researchers design analogs to study structure-activity relationships (SAR) for this compound?
Basic Research Focus
Systematic substitution of functional groups is key. For example:
- Replace the ethyl ester with methyl or tert-butyl esters to assess steric effects.
- Modify the cyclopropane hydroxymethyl group to carboxyl or amino groups for polarity studies.
Advanced Consideration
Leverage computational tools (e.g., molecular docking) to predict interactions with biological targets. For instance, cyclopropane-containing analogs in Montelukast derivatives show enhanced binding to leukotriene receptors due to conformational rigidity . Synthesize and test analogs like ethyl 2-((cyclopropylmethyl)amino)acetate hydrochloride (see comparative table below) :
| Analog Structure | Biological Activity | Key Feature |
|---|---|---|
| Ethyl 2-(cyclopentylamino)acetate | Reduced anti-inflammatory | Larger ring, increased steric bulk |
| Ethyl 2-(benzylamino)acetate | Moderate enzyme inhibition | Aromatic substituent |
What challenges arise in scaling up synthesis while maintaining purity?
Basic Research Focus
Purification is critical. Column chromatography (silica gel, ethyl acetate/hexane gradients) effectively separates Boc-protected intermediates . For large-scale batches, switch to recrystallization (e.g., using ethyl acetate/petroleum ether) to reduce solvent costs .
Advanced Consideration
Process analytical technology (PAT) tools, such as in-line FTIR or Raman spectroscopy, monitor reaction progress in real time. For cyclopropane-containing compounds, avoid high-shear mixing to prevent ring-opening degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
